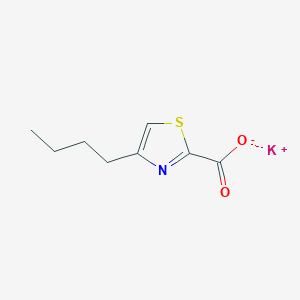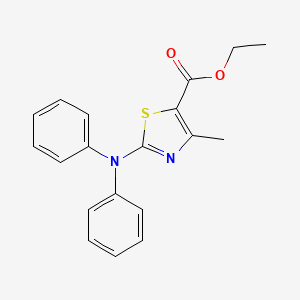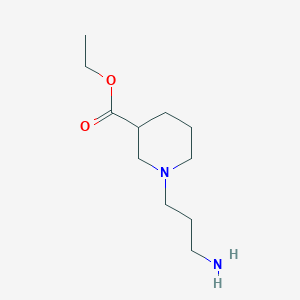
2-N-Boc-アミノ-6-エトキシカルボニル-4-ボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This compound is characterized by its stability and functional group tolerance, making it a versatile reagent in various chemical transformations.
科学的研究の応用
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in neutron capture therapy and other therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic ester interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst accepting electrons to form a new palladium-carbon bond with an electrophilic organic group. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic esters. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
It’s important to note that boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
生化学分析
Biochemical Properties
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition and protein labeling. The interactions of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester with biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, making it useful in the design of enzyme inhibitors and other biochemical tools .
Cellular Effects
The effects of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester on various types of cells and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to inhibit proteasome activity, leading to alterations in protein degradation and cell cycle regulation. Additionally, 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester may affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester involves its interactions with biomolecules at the molecular level. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. The stability of this compound is influenced by factors such as pH and temperature, which can affect its degradation rate. Long-term studies have shown that boronic acid derivatives can have sustained effects on cellular processes, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions .
Metabolic Pathways
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. For example, boronic acids are known to inhibit enzymes involved in carbohydrate metabolism, thereby affecting glucose utilization and energy production .
Transport and Distribution
The transport and distribution of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is important for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, boronic acids can be localized to the nucleus, mitochondria, or other organelles, where they can exert their effects on cellular processes. The specific localization of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester typically involves the reaction of a boronic acid with pinacol in the presence of a base. One common method includes the use of potassium organotrifluoroborate salts in Suzuki-Miyaura couplings . The reaction conditions are generally mild, often requiring a palladium catalyst and a phosphine ligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various deprotection and coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrolyzed Products: Resulting from protodeboronation.
類似化合物との比較
Similar Compounds
- 2-N-Boc-phenylboronic acid pinacol ester
- 4-N-Boc-phenylboronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide enhanced stability and reactivity in Suzuki-Miyaura coupling reactions. Its ethoxycarbonyl and pinacol ester groups offer additional versatility in various synthetic applications compared to other boronic esters .
特性
CAS番号 |
374671-12-2 |
|---|---|
分子式 |
C19H29BN2O6 |
分子量 |
392.3 g/mol |
IUPAC名 |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |
InChIキー |
DIKRHYQKXQOCSL-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)



![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)



![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)


